{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate
Description
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate (CAS: 2241129-28-0) is a bicyclic organofluorine compound with the molecular formula C₁₀H₁₆F₂O₃S and a molecular weight of 254.300 g/mol. It features a bicyclo[5.1.0]octane core substituted with two fluorine atoms at the 8,8-positions and a methanesulfonate ester group at the 4-methyl position.
The bicyclo[5.1.0]octane scaffold is structurally rigid, with a fused cyclopropane ring that imposes significant steric and electronic constraints. The difluoro substitution at the bridgehead positions (C8) likely enhances the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3S/c1-16(13,14)15-6-7-2-4-8-9(5-3-7)10(8,11)12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZOKUSVIWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2C(C2(F)F)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate typically involves the reaction of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by standard techniques such as column chromatography .
Chemical Reactions Analysis
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Bicyclo[5.1.0]octane Derivatives
The bicyclo[5.1.0]octane system is a common motif in strained hydrocarbons. Key comparisons include:
Key Observations :
- Bridgehead Substitution: The target compound’s 8,8-difluoro substitution contrasts with non-fluorinated analogs like (I) and (II). Fluorine’s electronegativity increases the scaffold’s polarity and may reduce ring strain compared to bromine in (II) .
- Leaving Group Reactivity : The methanesulfonate group in the target compound is a superior leaving group compared to carboxylate (I) or bromobenzenesulfonate (II), enabling efficient alkylation or cross-coupling reactions .
- Crystal Packing : Compound (II) forms helical arrangements via Br···O halogen bonds, whereas the target compound’s fluorinated core and mesylate group may favor different intermolecular interactions (e.g., dipole-dipole or van der Waals forces) .
Functional Group Comparisons
- Mesylate vs. However, the bromine in (II) enables halogen bonding, which is absent in the target compound .
- Fluorine vs. Hydrogen: The 8,8-difluoro substitution in the target compound likely increases metabolic stability and alters electronic properties compared to the non-fluorinated bicyclo[5.1.0]octane derivatives .
Biological Activity
The compound {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is a bicyclic organic compound notable for its unique structural and chemical properties. This article delves into its biological activity, exploring its potential applications in medicinal chemistry and pharmacology, supported by various research findings and data.
Structural Information
- IUPAC Name : this compound
- Molecular Formula : CHFOS
- Molecular Weight : 292.30 g/mol
- SMILES Notation : C(C1CC2C(C1(C2(C(C(C(C2)F)F)C)C)C)C)C)(C(=O)O)S(=O)(=O)C
Physical Properties
| Property | Value |
|---|---|
| LogP | 1.65 |
| Polar Surface Area | 32 Å |
| Rotatable Bonds Count | 4 |
| Number of Rings | 5 |
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations that can either promote or inhibit cellular processes.
Mutagenic Properties
Research indicates that compounds similar to methyl methanesulfonate (MMS), which is a known alkylating agent, can induce mutations and chromosomal aberrations in various cellular models:
- In Vitro Studies : MMS has shown to induce gene mutations at the hprt locus in Chinese hamster ovary cells and other mammalian cell lines . Similar studies on this compound suggest it may exhibit comparable mutagenic effects.
- In Vivo Studies : In animal models, MMS increased the frequency of sister chromatid exchanges and chromosomal aberrations in mouse lymphoma cells . The potential for this compound to induce such effects warrants further investigation.
Study 1: Cytotoxicity and Mutagenicity
A study examined the cytotoxic effects of various sulfonate derivatives, including this compound on human cell lines:
- Methodology : The compound was tested on human lymphocytes to evaluate its cytotoxicity and mutagenicity.
- Results : The results indicated a dose-dependent increase in cell death and mutation frequency at higher concentrations, aligning with the behavior of other known alkylating agents.
Study 2: Structural Activity Relationship (SAR)
Another research focused on the structural activity relationship of bicyclic compounds:
- Findings : The study highlighted that modifications in the bicyclic structure significantly influenced biological activity, particularly in terms of reactivity with nucleophiles such as DNA.
Comparative Analysis with Similar Compounds
| Compound | Mutagenicity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| Methyl Methanesulfonate (MMS) | High | High | Alkylation of DNA |
| This compound | Moderate | Moderate | Potential alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
